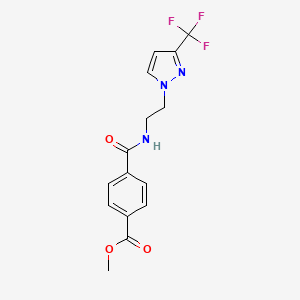

(2E)-penta-2,4-dien-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

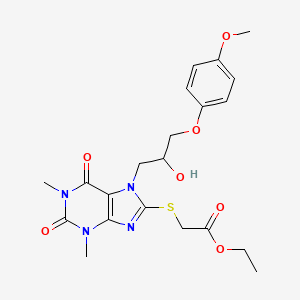

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include other names or identifiers for the compound, such as its IUPAC name or CAS number .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions for each reaction .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. Techniques such as thermal analysis and spectroscopic methods can be used to determine these properties .Applications De Recherche Scientifique

Chemical Synthesis and Ligand Characterization

The research involving (2E)-penta-2,4-dien-1-amine hydrochloride spans various domains, focusing primarily on its utility in chemical syntheses, ligand development, and structural characterization. Notably, the compound's applications are elucidated through studies on related chemical structures and reactions that provide insights into its potential uses and behaviors in scientific research.

Ligand Development and Coordination Chemistry : The study by A. Mcauley et al. (1989) on the reaction of pentaerythrityltetrabromide with ethylenediamine, leading to the isolation of product amines and their corresponding Ni2+ complexes, showcases the foundational work on ligand development. These complexes, characterized by nuclear magnetic resonance and mass spectroscopy, lay the groundwork for understanding complexation behaviors relevant to (2E)-penta-2,4-dien-1-amine hydrochloride derivatives Mcauley, Beveridge, Subramanian, & Whitcombe, 1989.

Crystal Structure Analysis : The synthesis and crystal structure analysis of new pentaborates by Guoming Wang et al. (2005), involving diethylenetriamine (DIEN) and tris(2-aminoethyl)amine (TREN), demonstrate the compound's utility in forming stable complexes with transition metals. These findings contribute to the broader understanding of (2E)-penta-2,4-dien-1-amine hydrochloride's potential in structural chemistry Wang, Sun, & Yang, 2005.

Hydrochlorination and Reaction Mechanisms : C. Miller's (1948) work on the use of pentachloroethane as a hydrochlorinating agent for alkaloids, resulting in high yields of hydrochloride salts, underscores the chemical's relevance in synthetic chemistry. Such methodologies could be applicable for derivatives of (2E)-penta-2,4-dien-1-amine hydrochloride, highlighting its potential in pharmaceutical synthesis Miller, 1948.

Catalysis and Hydrolysis Reactions : A study on base-catalyzed hydrolysis of pentaaminecobalt(III) complexes by A. Dickie et al. (2003) offers insights into catalysis mechanisms that could be relevant to (2E)-penta-2,4-dien-1-amine hydrochloride. Understanding these mechanisms aids in the development of catalytic processes involving similar compounds Dickie, Hockless, Willis, McKeon, & Jackson, 2003.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2E)-penta-2,4-dien-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h2-4H,1,5-6H2;1H/b4-3+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBBGTBTAGOZHL-BJILWQEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Penta-2,4-dien-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2831562.png)

![(2-Methylphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2831564.png)

![(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2831566.png)

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2831569.png)

![5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2831571.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide](/img/structure/B2831575.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide;hydrochloride](/img/structure/B2831580.png)

![Diethyl 5-(2-(benzo[d]thiazol-2-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2831581.png)